molecular formula C15H20ClN B13966879 6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane

6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane

Cat. No.: B13966879
M. Wt: 249.78 g/mol
InChI Key: RSCISLPBNNNFNP-UHFFFAOYSA-N
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Description

6-Benzyl-2-(chloromethyl)-6-azaspiro[34]octane is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable chloromethylating agent under controlled conditions to form the desired spiro compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted spiro compounds, benzaldehyde derivatives, and reduced amine or alcohol derivatives.

Scientific Research Applications

6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound is used in the development of novel bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane is primarily based on its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules. These interactions can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-2,6-diazaspiro[3.4]octane: This compound shares a similar spiro structure but lacks the chloromethyl group, which may result in different reactivity and biological activity.

    2,6-Diazaspiro[3.4]octane: This compound is a simpler analog without the benzyl and chloromethyl groups, making it less versatile in terms of chemical modifications.

Uniqueness

6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane stands out due to the presence of both benzyl and chloromethyl groups, which confer unique reactivity and potential for diverse applications. The spiro structure also adds to its stability and makes it an attractive scaffold for the development of new compounds with enhanced biological activity.

Properties

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

6-benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C15H20ClN/c16-10-14-8-15(9-14)6-7-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

RSCISLPBNNNFNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CCl)CC3=CC=CC=C3

Origin of Product

United States

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